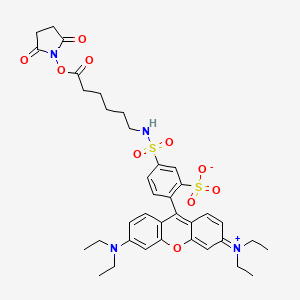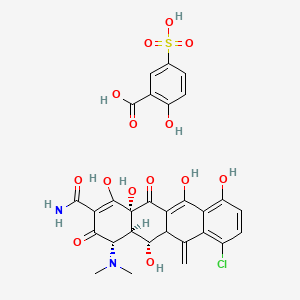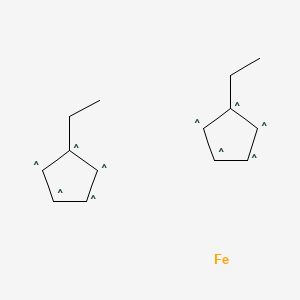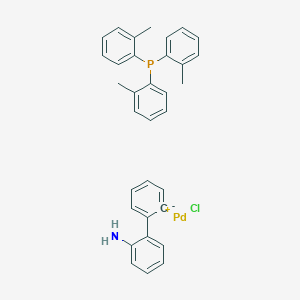
P(O-Tol)3 PD G2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro[tri(o-tolyl)phosphine][2-(2′-amino-1,1′-biphenyl)]palladium(II): , commonly referred to as P(O-Tol)3 PD G2 , is a palladium-based catalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of P(O-Tol)3 PD G2 involves the reaction of tri(o-tolyl)phosphine with chloro[2-(2′-amino-1,1′-biphenyl)]palladium(II) . The reaction is typically carried out under inert conditions to prevent oxidation and degradation of the catalyst .
Industrial Production Methods: In industrial settings, the production of This compound is scaled up using similar synthetic routes. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: P(O-Tol)3 PD G2 is known for its versatility in catalyzing various cross-coupling reactions, including:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Hiyama Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically involve the use of organohalides and organometallic reagents under mild to moderate conditions. The presence of a base, such as potassium carbonate or cesium carbonate, is often required to facilitate the reaction .
科学的研究の応用
Chemistry: P(O-Tol)3 PD G2 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high efficiency and selectivity make it a preferred catalyst in the synthesis of complex molecules .
Biology and Medicine: In the biomedical field, This compound is employed in the synthesis of pharmaceutical intermediates. Its ability to catalyze reactions under mild conditions is particularly advantageous for the synthesis of sensitive bioactive compounds.
Industry: Industrially, This compound is used in the production of fine chemicals and agrochemicals. Its role in facilitating efficient and scalable reactions makes it a valuable asset in large-scale manufacturing processes.
作用機序
P(O-Tol)3 PD G2: functions as a catalyst by facilitating the formation of palladium species that are active in cross-coupling reactions. The biphenyl-based ligand in the compound enhances the stability and reactivity of the palladium center, allowing for efficient catalysis at room temperature with weak bases .
類似化合物との比較
- Dichlorobis(tri-o-tolylphosphine)palladium(II)
- Bis[tris(2-methylphenyl)phosphine]palladium
- Tetrakis(triphenylphosphine)palladium(0)
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(triphenylphosphine)palladium(II) dichloride
Uniqueness: P(O-Tol)3 PD G2 stands out due to its air stability and bulky electron-rich dialkylbiaryl phosphine ligand. These features contribute to its high reactivity and selectivity in cross-coupling reactions, making it a superior choice for various synthetic applications .
特性
分子式 |
C33H31ClNPPd |
|---|---|
分子量 |
614.4 g/mol |
IUPAC名 |
chloropalladium(1+);2-phenylaniline;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/C21H21P.C12H10N.ClH.Pd/c1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h4-15H,1-3H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
InChIキー |
HLALSHRZDNLGDQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



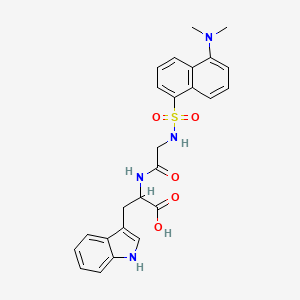

![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
